![molecular formula C9H7N3O6 B14496918 (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid CAS No. 63948-09-4](/img/structure/B14496918.png)
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to an imino group, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid typically involves the condensation of 2,4-dinitrophenylhydrazine with pyruvic acid. The reaction is carried out under acidic conditions to facilitate the formation of the imino group. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Substitution: Formation of halogenated or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro groups may also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the imino and propanoic acid moieties.
2,4-Diaminophenol: Contains amino groups instead of nitro groups.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group attached directly to the phenyl ring.
Uniqueness
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid is unique due to the presence of both the imino and propanoic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications in various fields of research.
Propiedades
Número CAS |
63948-09-4 |
|---|---|
Fórmula molecular |
C9H7N3O6 |
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)iminopropanoic acid |
InChI |
InChI=1S/C9H7N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-4H,1H3,(H,13,14) |
Clave InChI |
NIXYNDSYGVOHPM-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


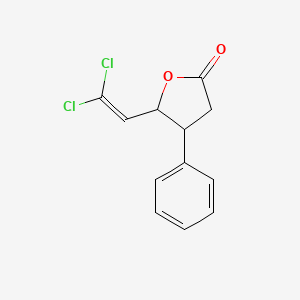


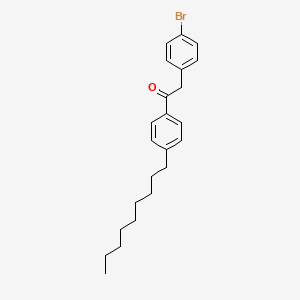


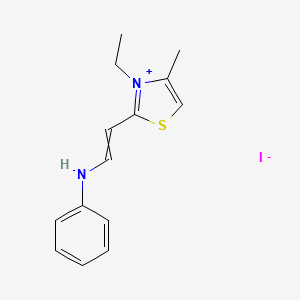
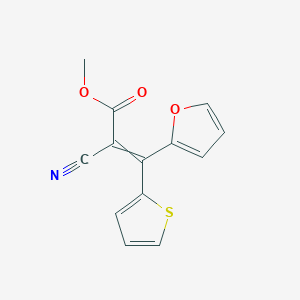

![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
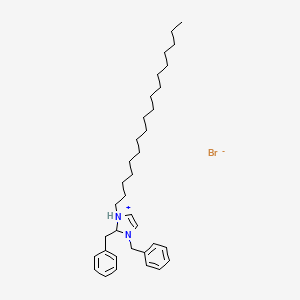
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)

